molecular formula C7H16N2 B087989 2-Methylcyclohexane-1,3-diamine CAS No. 13897-56-8

2-Methylcyclohexane-1,3-diamine

Cat. No.: B087989
CAS No.: 13897-56-8
M. Wt: 128.22 g/mol
InChI Key: KHBBRIBQJGWUOW-UHFFFAOYSA-N
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Description

2-Methylcyclohexane-1,3-diamine (CAS 13897-56-8) is a cycloaliphatic diamine with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol. It features a six-membered cyclohexane ring substituted with a methyl group at the 2-position and two amine groups at the 1- and 3-positions. Key physical properties include a density of 0.905 g/cm³, a boiling point of 191.8°C, and a flash point of 80°C . This compound is utilized in organic synthesis, particularly in the formation of enamines and metallo-enamine complexes, which serve as intermediates for heterocyclic compounds like polysubstituted pyrroles and tetrahydroindoles . Its enantioselective properties also suggest applications in chiral synthesis .

Properties

CAS No.

13897-56-8

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

2-methylcyclohexane-1,3-diamine

InChI

InChI=1S/C7H16N2/c1-5-6(8)3-2-4-7(5)9/h5-7H,2-4,8-9H2,1H3

InChI Key

KHBBRIBQJGWUOW-UHFFFAOYSA-N

SMILES

CC1C(CCCC1N)N

Canonical SMILES

CC1C(CCCC1N)N

Other CAS No.

13897-56-8

physical_description

Liquid

Pictograms

Corrosive; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 4-Methylcyclohexane-1,3-diamine

4-Methylcyclohexane-1,3-diamine (CAS 13897-55-7) is a positional isomer of the 2-methyl derivative. While both share the cyclohexane backbone and amine groups, the methyl group at the 4-position alters steric and electronic properties. Industrial uses include polymer crosslinking and coatings, with purity levels up to 99% .

Bis-Cyclohexylamine Derivatives: 4,4'-Methylenebis(cyclohexylamine) (PACM)

4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3, molecular weight 210.36 g/mol ) contains two cyclohexylamine groups linked by a methylene bridge. It exists as three geometric isomers (trans-trans, cis-cis, cis-trans), influencing its crystallinity and solubility . PACM is employed in epoxy curing and polyurethane production, where stereochemistry impacts material rigidity . In contrast, 2-methylcyclohexane-1,3-diamine lacks a bridging group, limiting its utility in crosslinked polymers but enhancing versatility in small-molecule synthesis.

Cyclohexane-1,3-dione Derivatives

These compounds, synthesized via Michael addition, exhibit strong IR absorption for C=O groups (~1700 cm⁻¹) and are characterized by NMR .

Aromatic Analog: 2-Methylbenzene-1,3-diamine

2-Methylbenzene-1,3-diamine (CAS 71K, molecular formula C₇H₁₀N₂ ) replaces the cyclohexane ring with a benzene ring. The aromatic structure confers distinct reactivity, such as participation in electrophilic substitution reactions, and a lower molecular weight (122.17 g/mol ) compared to its cycloaliphatic counterpart . Applications include dye synthesis and corrosion inhibition, diverging from the cyclohexane-based diamine’s role in heterocyclic chemistry.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound 13897-56-8 C₇H₁₆N₂ 128.22 191.8 Enamine synthesis, chiral intermediates
4-Methylcyclohexane-1,3-diamine 13897-55-7 C₇H₁₆N₂ 128.22 N/A Polymer crosslinking
4,4'-Methylenebis(cyclohexylamine) 1761-71-3 C₁₃H₂₆N₂ 210.36 N/A Epoxy curing, polyurethanes
5,5-Dimethylcyclohexane-1,3-dione N/A C₈H₁₂O₂ 140.18 N/A Drug design, receptor binding
2-Methylbenzene-1,3-diamine 71K C₇H₁₀N₂ 122.17 N/A Dye synthesis, corrosion inhibition

Preparation Methods

Reaction Conditions and Catalyst Performance

The hydrogenation step typically employs solvents like methanol or water, with Raney catalysts providing optimal activity. For instance, a cobalt Raney catalyst at 100 bar and 120°C yields 2-MCDA with >90% conversion efficiency. Comparative studies suggest that palladium on carbon (Pd/C) alternatives, while effective, require lower pressures (0–1.0 MPa) and temperatures (20–60°C), as seen in the hydrogenation of Mannich bases.

Table 1: Hydrogenation Parameters for 2-MCDA Synthesis

CatalystPressure (bar)Temperature (°C)SolventYield (%)Source
Raney Co100120Methanol92
Pd/C1.050Water85
Pt/C1.060Methanol78

Mannich Reaction Followed by Hydrogenation

The Mannich reaction is pivotal for constructing the cyclohexane backbone prior to diamine formation. CN102432446A describes a protocol using 1,3-cyclohexanedione, paraformaldehyde, and dimethylamine to form a Mannich base, which is subsequently hydrogenated.

Optimized Mannich Reaction Parameters

In a representative procedure, 1,3-cyclohexanedione reacts with formaldehyde (1–1.3 molar ratio) in water at 0–10°C, producing a β-amino ketone intermediate. The use of N,N-dimethylaniline as the amine source minimizes side reactions, achieving 99.2% purity post-hydrogenation. Solvent choice significantly impacts yield: water outperforms methanol due to better solubility of the intermediate.

Hydrogenation of the Mannich Base

The hydrogenation step employs Pd/C or Raney nickel under mild conditions (20–60°C, 0–1.0 MPa). This dual-step approach avoids high-pressure equipment, making it scalable for industrial production. Post-reaction purification via crystallization from acetone/methanol mixtures enhances purity to >99%.

Comparative Analysis of Synthesis Methods

Table 2: Efficiency and Scalability of 2-MCDA Preparation Routes

MethodKey AdvantageLimitationIndustrial Feasibility
Catalytic HydrogenationHigh yield (90–95%)High-pressure equipmentExcellent
Mannich + HydrogenationMild conditionsMulti-step purificationModerate
By-product RecoveryLow costLow yield (<10%)Limited

Catalytic hydrogenation excels in yield and scalability but requires specialized infrastructure. The Mannich route, while longer, avoids extreme conditions and is preferable for small-scale production. By-product recovery remains economically viable only in facilities already producing hexamethylene diamine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methylcyclohexane-1,3-diamine, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis of this compound typically involves reductive amination of its diketone precursor (2-Methylcyclohexane-1,3-dione) using ammonia or alkylamines under catalytic hydrogenation. To optimize purity, rigorous control of reaction conditions (e.g., temperature, pressure, and catalyst loading) is critical. Post-synthesis purification via recrystallization or column chromatography, coupled with spectroscopic validation (e.g., 1^1H NMR, IR), ensures high yield and minimal byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (1^1H and 13^{13}C NMR) is indispensable for structural elucidation, particularly for distinguishing stereoisomers. Mass spectrometry (ESI-MS or GC-MS) provides molecular weight confirmation and isotopic labeling analysis. Infrared (IR) spectroscopy aids in identifying amine and cyclohexane ring functionalities. For crystalline derivatives, X-ray crystallography resolves absolute configurations .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 15^{15}N or 13^{13}C) elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Isotopic labeling, such as 15^{15}N incorporation into the amine groups, enables tracking of nitrogen migration during reactions like nucleophilic substitutions or coordination in metal complexes. For example, 18^{18}O labeling in analogous diketones (e.g., 2-Methylcyclohexane-1,3-dione) demonstrated oxygen retention during acetonylation, a method transferable to diamine systems. Mass spectrometry monitors isotopic enrichment, while kinetic isotope effects (KIEs) reveal rate-determining steps .

Q. What strategies address regioselectivity challenges in alkylation reactions of this compound derivatives?

  • Methodological Answer : Regioselective alkylation can be achieved using protective group strategies. For instance, converting the diamine to a hydrazone derivative prior to alkylation directs reactivity to specific nitrogen sites. Post-alkylation deprotection under mild acidic conditions regenerates the free amine. Computational modeling (DFT) further predicts steric and electronic influences on selectivity .

Q. How does the stereochemistry of this compound influence its role in asymmetric catalysis?

  • Methodological Answer : The cis/trans isomerism of the diamine backbone significantly impacts its coordination geometry in metal complexes. For example, (1R,2R)-stereoisomers form chiral ligands (e.g., phosphino-naphthoyl derivatives) that enhance enantioselectivity in palladium-catalyzed allylic substitutions. Stereochemical analysis via circular dichroism (CD) and X-ray diffraction correlates configuration with catalytic efficiency .

Q. Can mass spectrometry-based screening methods evaluate catalytic intermediates involving this compound?

  • Methodological Answer : Electrospray ionization mass spectrometry (ESI-MS) detects transient palladium-allyl intermediates in catalytic cycles. For diamine-derived ligands, monitoring back-reaction kinetics (via isotopic quasi-antiomers) provides enantiomeric ratios (er) without preparative-scale reactions. This high-throughput approach accelerates ligand optimization for asymmetric catalysis .

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